molecular formula C23H47BrO11 B3094440 mPEG11-Br CAS No. 1258596-39-2

mPEG11-Br

Cat. No.: B3094440
CAS No.: 1258596-39-2
M. Wt: 579.5 g/mol
InChI Key: XCJORUQHPNZCAO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

mPEG11-Br, also known as Methoxy-PEG11-Bromide, is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase, and the other is for the target protein .

Mode of Action

This compound interacts with its targets by exploiting the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The PROTAC molecule forms a ternary complex with the target protein and an E3 ligase, which leads to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, and its manipulation allows for the selective degradation of specific target proteins .

Pharmacokinetics

As a peg-based compound, it is expected to improve the solubility, stability, and half-life of the drugs it is linked to .

Result of Action

The primary result of this compound’s action is the selective degradation of target proteins . This can lead to a variety of molecular and cellular effects, depending on the specific target protein being degraded .

Action Environment

The action of this compound, like all PROTACs, is influenced by various environmental factors. These include the presence and concentration of the target protein and E3 ligase, the intracellular environment, and the stability of the PROTAC itself

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methoxy polyethylene glycol 11-bromide typically involves the reaction of methoxy polyethylene glycol with a brominating agent. One common method is the reaction of methoxy polyethylene glycol with phosphorus tribromide (PBr3) or hydrobromic acid (HBr) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: In industrial settings, the production of methoxy polyethylene glycol 11-bromide may involve large-scale reactions using similar brominating agents. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions: Methoxy polyethylene glycol 11-bromide primarily undergoes substitution reactions due to the presence of the bromide functional group. These reactions can be nucleophilic substitutions where the bromide is replaced by another nucleophile.

Common Reagents and Conditions: Common reagents used in the reactions of methoxy polyethylene glycol 11-bromide include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, often at elevated temperatures to increase the reaction rate .

Major Products Formed: The major products formed from the reactions of methoxy polyethylene glycol 11-bromide depend on the nucleophile used. For example, reacting with an amine would yield a methoxy polyethylene glycol 11-amine, while reacting with a thiol would produce a methoxy polyethylene glycol 11-thiol .

Comparison with Similar Compounds

Methoxy polyethylene glycol 11-bromide can be compared with other PEG-based linkers such as methoxy polyethylene glycol 6-bromide (mPEG6-Br) and methoxy polyethylene glycol 12-bromide (mPEG12-Br). While all these compounds serve as linkers in various chemical syntheses, methoxy polyethylene glycol 11-bromide is unique due to its specific chain length, which can influence the properties and efficacy of the resulting conjugates .

List of Similar Compounds:

Properties

IUPAC Name

1-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H47BrO11/c1-25-4-5-27-8-9-29-12-13-31-16-17-33-20-21-35-23-22-34-19-18-32-15-14-30-11-10-28-7-6-26-3-2-24/h2-23H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJORUQHPNZCAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H47BrO11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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